

How to resolve co-eluting steviol glycosides in liquid chromatography

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Compound of Interest

Compound Name: Stevisalioside A

Cat. No.: B127062

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Technical Support Center: Steviol Glycoside Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve challenges with co-eluting steviol glycosides in liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating steviol glycosides using liquid chromatography?

Steviol glycosides are structurally similar, sharing a common steviol aglycone with different sugar moieties. This structural similarity leads to close elution times and potential co-elution, making their separation challenging. The high polarity of these compounds can also lead to poor retention on traditional reversed-phase columns. Furthermore, the presence of numerous minor glycosides in complex mixtures, such as stevia extracts, requires high-resolution chromatographic methods for accurate quantification.^{[1][2]}

Q2: Which chromatographic modes are most effective for separating co-eluting steviol glycosides?

Both Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are commonly used.

- RPLC, particularly with C18 columns, is a widely used technique.^[1] However, achieving baseline separation for critical pairs like stevioside and rebaudioside A can be difficult.^[3]
- HILIC is well-suited for separating these polar compounds and can offer superior selectivity and resolution compared to RPLC.^{[4][5][6]} Amide and amino-based columns are frequently employed in HILIC mode.^{[3][4][7]}
- Mixed-Mode Chromatography, combining HILIC and ion-exchange mechanisms, can also provide excellent separation of multiple steviol glycosides.^[8]

Q3: How does column chemistry affect the separation of steviol glycosides?

The choice of stationary phase is critical for resolving co-eluting steviol glycosides:

- C18 Columns: While standard for RPLC, they may not provide sufficient resolution for all steviol glycoside pairs.^[3] Newer generation C18 columns, such as those with high-purity silica and specific bonding technologies (e.g., HSS T3), can offer improved performance.^{[1][9]}
- Amino Columns: These are versatile and can be operated in both normal-phase and HILIC modes, often providing good separation of polar steviol glycosides.^{[2][3]}
- Amide Columns: Sub-2 μm amide columns have demonstrated high resolution for the separation of a wide range of steviol glycosides.^{[4][7]}
- HILIC-specific Columns: Columns with diol, polyacrylamide, or other polar modifications are designed for HILIC separations and can exhibit high selectivity for these compounds.^[4]

Q4: What are the recommended detection methods for steviol glycosides?

- UV Detection: Commonly set at 210 nm, this is a standard method but can be challenging due to the weak UV absorbance of steviol glycosides.^[8]

- **Evaporative Light Scattering Detection (ELSD):** This is a universal detection method that is not dependent on the chromophoric properties of the analytes and can be more sensitive for certain glycosides.[8][10]
- **Mass Spectrometry (MS):** LC-MS is a highly sensitive and specific technique that allows for the unambiguous identification and quantification of steviol glycosides, even at low concentrations.[3][6][7] It is particularly useful for complex matrices and for identifying novel or minor glycosides.

Troubleshooting Guide

This guide addresses common issues encountered during the liquid chromatography analysis of steviol glycosides.

Issue 1: Poor resolution of critical pairs (e.g., Rebaudioside A and Stevioside).

Possible Causes & Solutions:

- **Inadequate Mobile Phase Composition:**
 - **Action:** Optimize the mobile phase. In RPLC, fine-tuning the acetonitrile/water ratio is crucial.[1] Adding a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase can improve peak shape and resolution.[7][8] In HILIC, adjusting the water content in the acetonitrile mobile phase is the primary way to control retention and selectivity.[6]
- **Suboptimal Column Chemistry:**
 - **Action:** Switch to a more suitable column. If using a standard C18 column, consider a high-strength silica (HSS) C18 column or switch to a HILIC column (e.g., amide or amino).[1][3][7]
- **Incorrect Column Temperature:**
 - **Action:** Optimize the column temperature. Temperatures between 40°C and 60°C have been shown to provide better separation for steviol glycosides in RPLC.[11] A

temperature-controlled column compartment is recommended for consistent retention times.[\[12\]](#)

Issue 2: Poor peak shape (tailing or fronting).

Possible Causes & Solutions:

- Secondary Interactions with the Stationary Phase:
 - Action: Modify the mobile phase. Adding a buffer or an acidic modifier can help to suppress silanol interactions and improve peak symmetry.
- Sample Overload:
 - Action: Reduce the injection volume or the sample concentration.
- Inappropriate Sample Solvent:
 - Action: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. For RPLC, the sample solvent should be weaker (more aqueous) than the mobile phase. For HILIC, the sample solvent should be stronger (more organic).

Issue 3: Low sensitivity and difficulty in detecting minor glycosides.

Possible Causes & Solutions:

- Inadequate Detector Settings:
 - Action: Optimize detector parameters. For UV detection, ensure the wavelength is set appropriately (typically 210 nm).[\[8\]](#)
- Low Analyte Concentration:
 - Action: Use a more sensitive detection method. Consider switching from UV to ELSD or, for the highest sensitivity and specificity, to mass spectrometry (MS).[\[6\]](#)[\[8\]](#)
- Matrix Effects:

- Action: Implement a sample clean-up step to remove interfering components from the sample matrix. Solid-phase extraction (SPE) can be effective for this purpose.

Experimental Protocols

Protocol 1: Improved JECFA RPLC Method for Steviol Glycoside Separation

This protocol is an optimized version of the JECFA recommended method for improved resolution.[\[1\]](#)

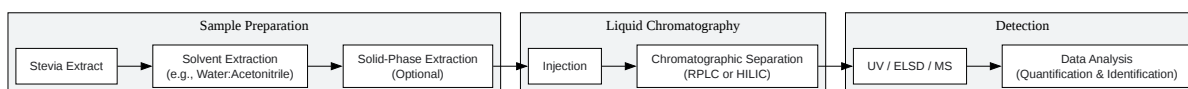
Parameter	Condition
System	Arc™ Premier System
Column	XSelect Premier HSS T3, 2.5 µm, 4.6 mm x 150 mm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Refer to the original publication for the detailed gradient program.
Flow Rate	1.0 mL/min
Column Temp.	45 °C
Injection Vol.	5 µL
Detection	UV at 210 nm

Protocol 2: HILIC Method for High-Resolution Separation

This protocol utilizes a sub-2 µm amide column for the separation of a wide range of steviol glycosides.[\[7\]](#)

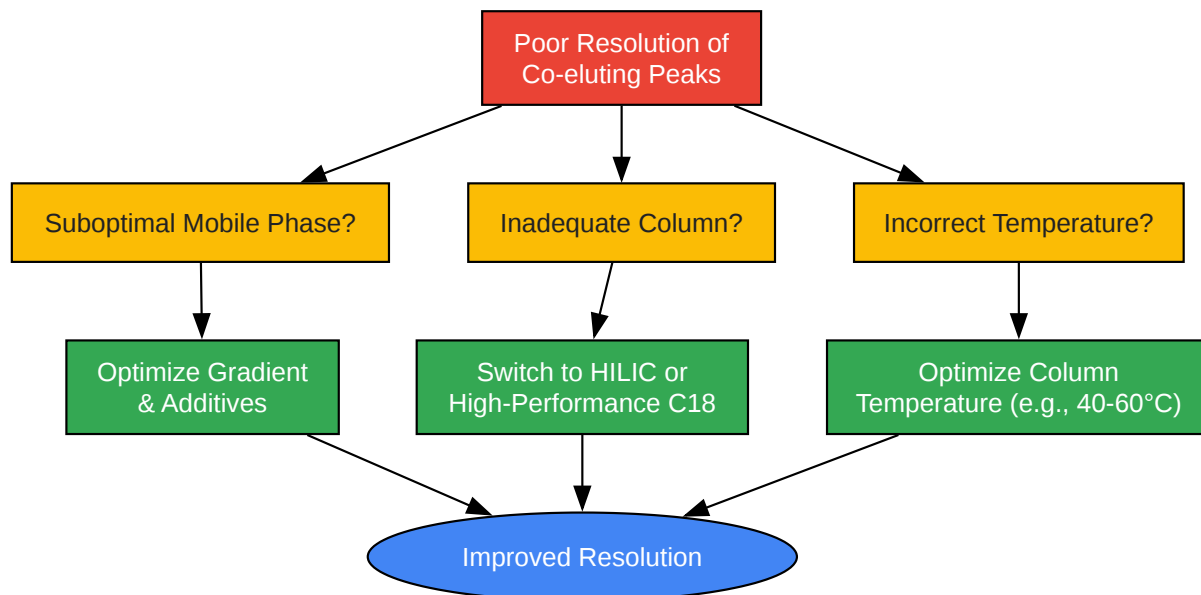
Parameter	Condition
System	UHPLC System
Column	BEH Amide, 1.7 μ m, 2.1 mm x 150 mm
Mobile Phase A	0.05% Formic Acid in Water
Mobile Phase B	0.05% Formic Acid in Acetonitrile
Gradient	13–17% A in 5 min, 17–20% A in 5 min, 20–35% A in 5 min, 35–50% B in 10 min
Flow Rate	0.3 mL/min
Column Temp.	35 °C
Injection Vol.	5 μ L
Detection	Orbitrap Mass Spectrometer (Negative Ion Mode)

Visualizations



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Caption: A generalized workflow for the analysis of steviol glycosides.



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Caption: Troubleshooting logic for poor resolution of steviol glycosides.

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